2-Chloro-N,N-diethyl-5-methoxybenzamide
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Overview
Description
2-Chloro-N,N-diethyl-5-methoxybenzamide is an organic compound with a molecular formula of C12H17ClNO2. This compound is part of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-diethyl-5-methoxybenzamide typically involves the reaction of 2-chloro-5-methoxybenzoic acid with N,N-diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with N,N-diethylamine to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-diethyl-5-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N,N-diethyl-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-diethyl-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine: Similar structure but with different substituents, leading to different chemical and biological properties.
N,N-Dimethylbenzamide: Lacks the chlorine and methoxy groups, resulting in different reactivity and applications.
Uniqueness
2-Chloro-N,N-diethyl-5-methoxybenzamide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chlorine and methoxy groups enhances its potential for various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H16ClNO2 |
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Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-chloro-N,N-diethyl-5-methoxybenzamide |
InChI |
InChI=1S/C12H16ClNO2/c1-4-14(5-2)12(15)10-8-9(16-3)6-7-11(10)13/h6-8H,4-5H2,1-3H3 |
InChI Key |
WEJCHXSZZGUTRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)OC)Cl |
Origin of Product |
United States |
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